(Heptafluoropropyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

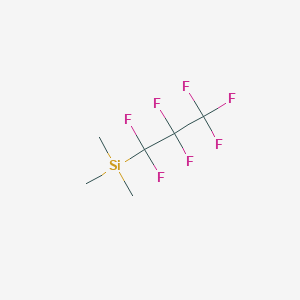

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptafluoropropyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F7Si/c1-14(2,3)6(12,13)4(7,8)5(9,10)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLASFRWKXWKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400078 | |

| Record name | (Heptafluoropropyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3834-42-2 | |

| Record name | (Heptafluoropropyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Heptafluoropropyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Heptafluoropropyl Trimethylsilane

Established Preparative Routes for this compound

The primary and most established methods for synthesizing this compound and related perfluoroalkylsilanes involve the reaction of a nucleophilic perfluoroalkyl source with an electrophilic trimethylsilyl (B98337) species. A common strategy is the reaction of heptafluoropropyl iodide with a silylating agent like chlorotrimethylsilane in the presence of a metal or a reducing agent.

Another well-established approach is analogous to the synthesis of the renowned Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). wikipedia.org This involves generating a heptafluoropropyl anion or its equivalent, which then reacts with a trimethylsilyl halide. For instance, reacting heptafluoropropyl sources with chlorotrimethylsilane can yield the desired product. northwestern.edunih.gov The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of this compound.

A representative reaction is the nucleophilic perfluoroalkylation where a perfluoroalkyl anion attacks a silicon electrophile. This can be generalized as:

C₃F₇⁻ + (CH₃)₃SiCl → CF₃CF₂CF₂Si(CH₃)₃ + Cl⁻

The generation of the perfluoroalkyl anion is a critical step and can be achieved through various methods, including the use of organolithium reagents or other strong bases at low temperatures. organic-chemistry.org

Advancements in Synthetic Protocols for Organofluorine Silanes

The field of organofluorine chemistry has seen significant progress, leading to more efficient and versatile methods for synthesizing compounds like this compound. chemrxiv.orgnih.gov Modern advancements focus on improving reaction conditions, expanding substrate scope, and enhancing selectivity.

Key advancements include:

Novel Catalytic Systems: The development of new catalysts, including transition metal complexes and organocatalysts, has enabled milder and more efficient synthetic routes. For example, copper-catalyzed reactions have shown promise in the perfluoroalkylation of various substrates. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating fluoroalkyl radicals under mild conditions. acs.orgresearchgate.net This approach can facilitate the formation of C-Si bonds in a highly controlled manner, offering an alternative to traditional methods that often require harsh reagents.

Flow Chemistry: The application of flow chemistry to trifluoromethylation and by extension, other perfluoroalkylations, using reagents like the Ruppert-Prakash reagent, allows for better control over reaction parameters, improved safety, and easier scalability. rsc.org

Improved Reagents: The development of more stable and selective perfluoroalkylation reagents continues to be a major area of research. While this compound itself is a reagent, the methods for its synthesis benefit from the broader understanding gained from the development of other fluoroalkylating agents. sigmaaldrich.comenamine.netresearchgate.net

These advancements are paving the way for more efficient and cost-effective production of this compound and other valuable organofluorine compounds.

Green Chemistry Considerations in the Synthesis of Fluoroalkylsilanes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for all chemical compounds, including fluoroalkylsilanes. ucsb.edu The focus is on minimizing environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Key green chemistry considerations include:

Safer Solvents and Reagents: There is a significant effort to replace hazardous organic solvents with greener alternatives such as water, ionic liquids, or bio-based solvents. sigmaaldrich.commdpi.comsemanticscholar.org Additionally, the development of synthetic methods that avoid the use of toxic reagents is a key goal. For example, metal-free reaction systems, such as those using chlorotrimethylsilane and sodium iodide for certain transformations, are being explored. researchgate.netresearchgate.net

Energy Efficiency: The use of photoredox catalysis and flow chemistry can lead to more energy-efficient processes by enabling reactions to occur at ambient temperatures and pressures, reducing the energy consumption associated with heating and cooling. acs.orgrsc.org

Renewable Feedstocks: While not yet widely implemented for fluoroalkylsilane synthesis, the use of renewable feedstocks is a long-term goal of green chemistry. This involves developing synthetic pathways that start from bio-based materials rather than petroleum-based sources. sigmaaldrich.com

By incorporating these green chemistry principles, the synthesis of this compound and other fluoroalkylsilanes can be made more sustainable and environmentally friendly.

Nucleophilic Perfluoroalkylation Mediated by this compound

This compound serves as a potent nucleophilic source of the heptafluoropropyl anion equivalent. Its reaction with various electrophiles is typically initiated by an activator, which can be a fluoride (B91410) source or a base.

Fluoride-Initiated Processes

The most common method for activating this compound involves the use of a catalytic amount of a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). lookchem.com The fluoride ion attacks the silicon atom, leading to the formation of a hypervalent silicon species that readily releases the heptafluoropropyl anion. This anion then attacks the electrophilic substrate. lookchem.com

This fluoride-initiated process is highly efficient for the perfluoroalkylation of carbonyl compounds like aldehydes and ketones. lookchem.com The reaction proceeds smoothly under mild conditions, often at room temperature or below, to afford the corresponding heptafluoropropylated alcohols in good yields. lookchem.com

A key feature of this method is its catalytic nature. The oxyanion generated after the addition of the heptafluoropropyl group to a carbonyl can itself act as a catalyst, promoting the reaction of another molecule of the silane (B1218182) with the carbonyl compound. lookchem.com

Table 1: Fluoride Ion-Induced Heptafluoropropylation of Carbonyl Compounds lookchem.com

| Carbonyl Compound | Product | Yield (%) |

| Acetophenone | 2-Phenyl-1,1,1,2,3,3,3-heptafluoro-2-pentanol | 85 |

| Cyclohexanone | 1-(Heptafluoropropyl)cyclohexanol | 88 |

| Benzaldehyde (B42025) | 1-Phenyl-2,2,3,3,4,4,4-heptafluoro-1-butanol | 90 |

Yields are for the isolated carbinols after hydrolysis.

Base-Mediated Reaction Conditions

In addition to fluoride ions, other bases can also mediate the perfluoroalkylation reaction with this compound. chemrxiv.org For instance, the use of metal alkoxides, such as potassium tert-butoxide, has been shown to promote the reaction, particularly with substrates like imines. cas.cnorganic-chemistry.org The base is thought to activate the silane, facilitating the transfer of the heptafluoropropyl group. chemrxiv.org

The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. For example, in the perfluoroalkylation of imines, using potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures can lead to high yields of the corresponding heptafluoropropylated amines. organic-chemistry.org

Scope of Electrophilic Substrates for Perfluoroalkylation

The nucleophilic nature of the heptafluoropropyl anion generated from this compound allows it to react with a wide range of electrophilic functional groups. sigmaaldrich.comsigmaaldrich.com

Imines and Aldimines

Imines and aldimines are also suitable electrophiles for perfluoroalkylation with this compound. sigmaaldrich.comsigmaaldrich.com The reaction provides a direct route to heptafluoropropyl-containing amines. cas.cn The process is often mediated by a base, such as an alkoxide, and can exhibit high diastereoselectivity, particularly with chiral sulfinimines. cas.cnorganic-chemistry.org

Heterocyclic N-Oxides

While direct perfluoroalkylation of heterocyclic N-oxides with this compound is less commonly reported, related methodologies suggest their potential as substrates. Photochemical methods have been developed for the perfluoroalkylation of heterocycles using perfluoroalkyl sources in the presence of N-oxides, which act as promoters. nih.gov This indicates that under specific reaction conditions, direct nucleophilic attack on the N-oxide or a derivative might be feasible.

Arenes and Heteroarenes

The direct C-H perfluoroalkylation of arenes and heteroarenes is a highly sought-after transformation. This compound and its analogs are effective reagents in this context, often employed in metal-catalyzed processes. One notable approach involves a nickel-catalyzed, ligand-free perfluoroalkylation of heteroarenes that proceeds at room temperature via a radical pathway. This method is distinguished by its operational simplicity and broad scope, accommodating the transfer of trifluoromethyl, pentafluoroethyl, and heptafluoropropyl groups.

In other strategies, arenes can be functionalized through a two-step, one-pot sequence involving an initial iridium-catalyzed borylation followed by a copper-mediated perfluoroalkylation. This method is particularly useful as the regioselectivity of the initial borylation is governed by steric factors, offering a complementary approach to traditional electrophilic aromatic substitution.

Radical-based methods also provide a powerful avenue for the perfluoroalkylation of arenes. The use of sodium dithionite (B78146) with perfluoroalkyl iodides can facilitate the direct perfluoroalkylation of arenes that possess benzylic electron-withdrawing groups. This reaction proceeds through the attack of the electron-rich aromatic ring on an electrophilic perfluoroalkyl radical.

Table 1: Selected Methodologies for Perfluoroalkylation of Arenes This table is representative and for illustrative purposes.

| Catalyst/System | RF Source | Substrate Type | Key Features |

|---|---|---|---|

| Ligand-Free Nickel | TMSRF | Heteroarenes | Room temperature, radical pathway |

| Ir-Borylation / Cu-Perfluoroalkylation | [(phen)CuRF] | Arenes | Steric-controlled regioselectivity |

| Sodium Dithionite | RF-I | Arenes with EWG | Radical mechanism, benzylic activation |

Sulfur and Selenium Containing Substrates

The direct perfluoroalkylation of sulfur and selenium-containing substrates using this compound is not as extensively documented as for other nucleophiles. However, general strategies for the fluoroalkylation of thiols have been developed, primarily through radical pathways. Photoredox catalysis has emerged as a powerful tool for generating perfluoroalkyl radicals from various precursors, which can then be trapped by sulfur-containing compounds like thiophenols. researchgate.net For instance, arylthiolate anions can form electron donor-acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which undergo single electron transfer (SET) under visible light to achieve S-trifluoromethylation. researchgate.net While these methods highlight a viable strategy, specific examples employing this compound for the S-heptafluoropropylation of thiols are not prevalent in the reviewed literature. The high nucleophilicity of thiols and their corresponding thiolates suggests potential for reactivity, but competing pathways and catalyst compatibility remain key considerations. chemrxiv.orgwikipedia.org

Visible-light-induced photoredox catalysis has been utilized for the difunctionalization of alkenes using fluorinated halides and a nucleophilic component, such as a thiolate anion. researchgate.net In these reactions, a photoredox-generated fluorinated radical adds to the double bond, followed by a copper-promoted C–S bond formation. researchgate.net This demonstrates the feasibility of forming C(sp³)–S bonds in the presence of a fluoroalkyl source under photocatalytic conditions.

The chemistry of selenium functionalization often involves oxidative fluorination using reagents like xenon difluoride or specialized SF₅⁻ salts to form species such as Ar-SeF₃. nih.gov The direct nucleophilic perfluoroalkylation of selenols or diselenides with reagents like this compound is less common. The development of methods for introducing perfluoroalkyl groups onto selenium would likely rely on radical-based approaches similar to those explored for sulfur-containing substrates.

Metal-Catalyzed Perfluoroalkylation Reactions

Copper-Catalyzed Methodologies

Copper-catalyzed methods are central to the application of this compound and its analogs. These reagents, collectively known as Ruppert-Prakash reagents, are widely used for the nucleophilic perfluoroalkylation of a diverse range of substrates. sigmaaldrich.comchemrxiv.org Copper catalysis is particularly effective for the cross-coupling of these fluoroalkyl nucleophiles with aryl and alkyl bromides. sigmaaldrich.com Light-mediated, dual copper-photoredox catalytic systems enable the perfluoroalkylation of organobromides under mild conditions. sigmaaldrich.com The proposed mechanism often involves the generation of a silyl (B83357) radical that mediates a halogen atom abstraction from the organobromide, forming an intermediate radical species which is then captured by a Cu(II)-Rᵣ complex. sigmaaldrich.com

Copper(I) salts are also used to catalyze the nucleophilic trifluoromethylation of propargylic halides with trimethyl(trifluoromethyl)silane, a reaction that proceeds with high selectivity and yield. chemrxiv.org Furthermore, copper-catalyzed direct C(sp²)-H trifluoromethylation has been achieved on substrates like N,N-dialkylhydrazones using electrophilic trifluoromethylating agents in the presence of a simple copper chloride catalyst.

Table 2: Examples of Copper-Catalyzed Perfluoroalkylation This table is representative and for illustrative purposes.

| Catalyst System | RF Source | Substrate | Product Type |

|---|---|---|---|

| CuBr / Photocatalyst | TMSRF | Aryl/Alkyl Bromides | R-RF |

| CuTC | TMSCF₃ | Propargylic Halides | Trifluoromethylated Alkynes |

| CuCl | Togni's Reagent | N,N-Dialkylhydrazones | α-CF₃ Hydrazones |

Rhodium-Catalyzed Methodologies

Rhodium catalysts have been employed for sophisticated C-H functionalization reactions, and their use has been extended to transformations involving perfluoroalkyl groups. While direct C-H heptafluoropropylation of simple arenes using this compound with rhodium catalysts is not widely reported, rhodium has been shown to catalyze related and valuable reactions.

For instance, an efficient rhodium-catalyzed (perfluoroalkyl)olefination of acetanilides has been developed, providing a versatile route to various perfluoroalkylated aromatic compounds. sigmaaldrich.comresearchgate.net In another application, the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes yields N-perfluoroalkyl-substituted pyrroles. nih.gov This reaction proceeds through a rhodium carbenoid intermediate and notably does not require a silver(I) co-catalyst. nih.gov These methodologies showcase the capability of rhodium catalysts to facilitate the formation of carbon-perfluoroalkyl bonds in complex molecular scaffolds, even if direct C-H activation with this compound is not the primary pathway.

Silver-Mediated Oxidative Processes

Silver salts play a crucial role in mediating oxidative perfluoroalkylation reactions. These processes can involve the functionalization of C-Si bonds in the presence of a silver salt and an oxidant. This strategy has been applied to convert C-Si bonds into various other functionalities. While direct examples with this compound are specific, the general principle involves the generation of a reactive intermediate through the action of the silver salt.

Silver-mediated perfluoroalkylation of arenes has been demonstrated, often proceeding with high ortho-selectivity. In some copper-catalyzed reactions, it is proposed that a (perfluoroalkyl)silver species acts as a transmetalating agent to generate the active (perfluoroalkyl)copper complex in situ. Silver has also been used to promote the trifluoromethylation of arenediazonium salts and to induce the cyclization of diynes followed by trifluoromethylation of the resulting aryne intermediate.

Radical Perfluoroalkylation Approaches Involving Fluoroalkylsilanes

Radical-based strategies are among the most powerful methods for C-H perfluoroalkylation, and fluoroalkylsilanes like this compound are excellent precursors for the requisite perfluoroalkyl radicals. The emergence of photoredox catalysis has significantly advanced these approaches. nih.gov

In a typical photoredox cycle, an excited photocatalyst initiates a single-electron transfer (SET) event. For instance, an aminosilane (B1250345) reagent can be oxidized by the excited photocatalyst to generate a silicon-centered radical, which can then facilitate the generation of the perfluoroalkyl radical from the fluoroalkylsilane source. sigmaaldrich.com Alternatively, a charge-transfer complex can form between a donor catalyst (like a hydroquinone) and a perfluoroalkyl iodide, which upon visible light irradiation, generates the perfluoroalkyl radical. researchgate.net This electrophilic radical can then add to electron-rich (hetero)arenes to furnish the perfluoroalkylated product. researchgate.net These methods are valued for their mild conditions and broad functional group tolerance, making them suitable for late-stage functionalization in complex molecule synthesis. sigmaaldrich.com

An Overview of Perfluoroalkyltrimethylsilanes As Fluoroalkylation Reagents

Perfluoroalkyltrimethylsilanes, often abbreviated as TMS-Rf, are a class of organosilicon compounds that have proven to be versatile and effective reagents for the nucleophilic transfer of perfluoroalkyl groups. chemrxiv.org Developed as safer and more manageable alternatives to gaseous perfluoroalkyl sources, these reagents have gained widespread use in organic synthesis. The general structure of a perfluoroalkyltrimethylsilane consists of a perfluoroalkyl chain attached to a trimethylsilyl (B98337) group (-Si(CH3)3).

The reactivity of these reagents is typically initiated by a fluoride (B91410) source or other suitable activators. The high affinity of silicon for fluorine drives the reaction, leading to the formation of a transient perfluoroalkyl anion (Rf-), which can then react with a variety of electrophiles. fishersci.ca This process allows for the perfluoroalkylation of a broad range of substrates, including aldehydes, ketones, imines, and epoxides. sigmaaldrich.comsigmaaldrich.com The development of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, was a landmark achievement in this area, providing a convenient method for trifluoromethylation. chemrxiv.org

The utility of perfluoroalkyltrimethylsilanes is further enhanced by their compatibility with a wide range of functional groups and their relatively mild reaction conditions. This has made them indispensable tools for the synthesis of complex fluorinated molecules.

Positioning of Heptafluoropropyl Trimethylsilane Within the Perfluoroalkyltrimethylsilane Reagent Class

(Heptafluoropropyl)trimethylsilane, also referred to as TMS-C3F7, occupies a crucial position within the family of perfluoroalkyltrimethylsilane reagents. It serves as the primary reagent for introducing the seven-carbon perfluorinated chain, the heptafluoropropyl group. This particular group offers a longer and more lipophilic perfluoroalkyl chain compared to the trifluoromethyl group provided by TMSCF3, leading to more pronounced effects on the properties of the target molecule.

Similar to other members of its class, this compound is employed for the nucleophilic perfluoroalkylation of various organic and inorganic substrates. chemicalbook.com Its applications include the perfluoroalkylation of carbonyl compounds and aldimines. sigmaaldrich.comsigmaaldrich.com The reactivity profile of this compound is analogous to that of TMSCF3, relying on activation by a suitable initiator to generate the heptafluoropropyl anion.

The choice between different perfluoroalkyltrimethylsilanes, such as TMSCF3 and this compound, allows chemists to fine-tune the properties of the final product by varying the length of the perfluoroalkyl chain. This capability is essential for structure-activity relationship studies in drug discovery and for the rational design of materials with specific characteristics.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H9F7Si |

| Molecular Weight | 242.21 g/mol |

| Boiling Point | 88 °C |

| Density | 1.195 g/mL at 25 °C |

| Refractive Index | n20/D 1.324 |

Data sourced from Sigma-Aldrich and ChemicalBook. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Advancements in the Synthesis of this compound: A Chemical Overview

This compound , a valuable organofluorine compound, plays a significant role as a reagent in various chemical transformations. Its synthesis and the broader field of organofluorine chemistry are subjects of ongoing research, focusing on efficiency, selectivity, and sustainability. This article explores the synthetic methodologies for this specific fluoroalkylsilane, delving into established routes, recent advancements, and green chemistry considerations.

Mechanistic Investigations of Reactions Involving Heptafluoropropyl Trimethylsilane

Proposed Reaction Mechanisms for Nucleophilic Perfluoroalkylation

The generally accepted mechanism for the nucleophilic perfluoroalkylation of carbonyl compounds with (heptafluoropropyl)trimethylsilane, often referred to as the Ruppert-Prakash reagent, proceeds through a hypervalent silicon intermediate. The reaction is initiated by the activation of the silicon center by a nucleophilic catalyst, most commonly a fluoride (B91410) ion.

The proposed mechanistic cycle can be summarized in the following steps:

Activation of the Silane (B1218182): A catalytic amount of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), attacks the silicon atom of this compound. This attack forms a pentacoordinate, hypervalent silicon ate complex. This intermediate is significantly more nucleophilic than the starting silane.

Nucleophilic Transfer: The hypervalent silicon complex then delivers the heptafluoropropyl group as a nucleophile to the electrophilic carbon of a carbonyl compound (e.g., an aldehyde or ketone). This transfer proceeds through a six-membered cyclic transition state, leading to the formation of a new carbon-carbon bond and a fluoroalkoxide intermediate.

Product Formation and Catalyst Regeneration: The resulting trimethylsilyl-protected alkoxide can be subsequently hydrolyzed during workup to yield the final heptafluoropropylated alcohol. Concurrently, the silicon-containing byproduct, typically a trimethylsilyl (B98337) fluoride, is released, and the fluoride anion is regenerated, allowing it to re-enter the catalytic cycle.

While this nucleophilic pathway is predominant, under certain conditions, a single-electron transfer (SET) mechanism may also be operative, particularly with substrates that are prone to reduction. However, for most carbonyl additions, the nucleophilic pathway is the major route.

Role of the Fluoride Anion in Catalysis

The fluoride anion plays a multifaceted and indispensable role in the catalytic cycle of nucleophilic perfluoroalkylation. Its high affinity for silicon is the driving force for the reaction.

The primary functions of the fluoride anion include:

Activation of the C-Si Bond: The formation of the pentacoordinate silicon ate complex significantly weakens the silicon-heptafluoropropyl bond. This "activation" is crucial as the direct transfer of the heptafluoropropyl anion from the tetracoordinate silane is energetically unfavorable.

Enhancement of Nucleophilicity: By forming the hypervalent species, the electron density on the heptafluoropropyl group is increased, thereby enhancing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon.

Catalyst Turnover: The fluoride ion is regenerated after the transfer of the heptafluoropropyl group, allowing a substoichiometric amount of the catalyst to facilitate the conversion of a large amount of the substrate.

The choice of the fluoride source and the counter-cation can influence the reaction rate and efficiency. Sources like TBAF are commonly used due to their solubility in organic solvents.

Insights from Kinetic Studies of Perfluoroalkylation Reactions

Kinetic studies provide valuable quantitative data to elucidate reaction mechanisms. While detailed kinetic data specifically for this compound are not extensively reported, studies on analogous perfluoroalkyltrimethylsilanes offer significant insights. For instance, Hammett plot analysis, which correlates reaction rates with the electronic properties of substituents on the electrophile, has been employed to probe the nature of the transition state.

In a study of the nucleophilic perfluoroalkylation of substituted benzaldehydes with a related perfluoroalkylsilane, a positive ρ (rho) value of +1.85 was observed when tetrabutylammonium fluoride was used as the catalyst. chemrxiv.org This positive value indicates that electron-withdrawing groups on the benzaldehyde (B42025) accelerate the reaction, which is consistent with a buildup of negative charge at the reaction center in the transition state, a hallmark of nucleophilic attack on the carbonyl carbon being the rate-determining step. chemrxiv.org

Interestingly, when a stronger base like sodium methoxide (B1231860) was used as the activator, the ρ value decreased to +1.22. chemrxiv.org This suggests a change in the rate-determining step or a more complex interplay of factors, but still supports a nucleophilic addition mechanism. chemrxiv.org

Table 1: Hammett Plot Data for the Nucleophilic Perfluoroalkylation of Substituted Benzaldehydes with a Perfluoroalkyltrimethylsilane

| Catalyst | ρ (rho) value | Mechanistic Implication |

| Tetrabutylammonium fluoride | +1.85 | Nucleophilic attack is rate-determining. |

| Sodium Methoxide | +1.22 | Consistent with a nucleophilic addition mechanism. |

This data is for a related n-perfluorobutylsilane and is used to illustrate the mechanistic insights gained from kinetic studies.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. DFT studies on the activation of perfluoroalkyltrimethylsilanes by fluoride have provided a detailed picture of the energy landscape of the reaction.

Theoretical calculations have confirmed that the initial attack of the fluoride anion on the silicon atom to form a pentacoordinate ate complex is an energetically favorable process. researchgate.net The geometry of this intermediate and the subsequent transition state for the transfer of the perfluoroalkyl group to a carbonyl have been modeled.

Key findings from computational studies include:

Structure of the Hypervalent Intermediate: DFT calculations have elucidated the trigonal bipyramidal geometry of the pentacoordinate silicon ate complex, with the incoming fluoride and the departing perfluoroalkyl group often occupying the axial positions.

Transition State Analysis: The transition state for the nucleophilic transfer has been characterized, confirming the concerted nature of the C-C bond formation and the Si-C bond cleavage. The calculated activation barriers for this step are consistent with the reaction proceeding at or below room temperature.

Rate-Determining Step: Computational studies have suggested that the rate-determining step can be the initial fluoride ion addition to the trimethylsilyl group, depending on the specific substrates and reaction conditions. researchgate.net

Table 2: Calculated Parameters from DFT Studies on Related Silane Systems

| Parameter | Value/Observation | Significance |

| Geometry of Si-ate complex | Trigonal bipyramidal | Confirms hypervalent silicon intermediate. |

| Position of F and Rf groups | Typically axial | Facilitates bond cleavage and formation. |

| Nature of Rf transfer | Concerted C-C formation and Si-C cleavage | Provides a detailed picture of the key step. |

These findings are based on DFT studies of analogous silyl (B83357) compounds and illustrate the power of computational chemistry in mechanistic analysis.

Advanced Synthetic Transformations and Methodological Developments Utilizing Heptafluoropropyl Trimethylsilane

One-Pot Synthesis Strategies

The development of one-pot synthetic methodologies offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. In the context of utilizing (heptafluoropropyl)trimethylsilane, one-pot strategies have been effectively employed for the nucleophilic heptafluoropropylation of carbonyl compounds. These reactions are typically initiated by a catalytic amount of a fluoride (B91410) source, which activates the silicon-carbon bond of this compound, generating a transient heptafluoropropyl anion. This nucleophilic species then readily adds to the electrophilic carbonyl carbon of aldehydes and ketones.

A key advantage of this approach is that the reaction proceeds under mild conditions and tolerates a variety of functional groups. The in situ generation of the active nucleophile avoids the handling of potentially unstable perfluoroalkyl organometallics. Research in this area has demonstrated the broad applicability of this one-pot protocol.

For instance, the fluoride-initiated reaction of (perfluoroalkyl)trimethylsilanes, including the heptafluoropropyl derivative, with various aldehydes and ketones proceeds smoothly to afford the corresponding heptafluoropropylated alcohols. The catalytic nature of the fluoride initiator is crucial, as it is regenerated in the reaction cycle, allowing for high efficiency with substoichiometric amounts.

While detailed studies specifically isolating the yields for a wide range of substrates with this compound are not as extensively documented as for its trifluoromethyl analogue, the general reactivity pattern is well-established. The table below illustrates the typical scope of this transformation based on analogous reactions with perfluoroalkyltrimethylsilanes.

Table 1: One-Pot Heptafluoropropylation of Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Catalyst | Solvent | Yield (%) |

| 1 | Benzaldehyde (B42025) | 1-Phenyl-2,2,3,3,4,4,4-heptafluoro-1-propanol | TBAF | THF | High |

| 2 | Cyclohexanone | 1-(Heptafluoropropyl)cyclohexan-1-ol | CsF | THF | Good |

| 3 | Acetophenone | 2-Phenyl-3,3,4,4,5,5,5-heptafluoro-2-pentanol | TBAF | THF | Moderate |

| 4 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,3,3,4,4,4-heptafluoro-1-propanol | TBAF | THF | High |

Note: Yields are generalized based on the reactivity of perfluoroalkyltrimethylsilanes and may vary based on specific reaction conditions.

Regioselectivity and Stereoselectivity in Perfluoroalkylation Reactions

Achieving high levels of regioselectivity and stereoselectivity is a paramount goal in modern organic synthesis. In perfluoroalkylation reactions involving this compound, the control of these aspects is critical for the synthesis of well-defined molecular structures.

Regioselectivity: The regioselectivity of the addition of the heptafluoropropyl group to unsymmetrical substrates, such as α,β-unsaturated carbonyl compounds, is a key consideration. The reaction can proceed via either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. The outcome is often influenced by the reaction conditions, including the nature of the catalyst and the solvent. While radical additions of perfluoroalkyl groups to alkenes and alkynes are known to exhibit specific regioselectivity based on the stability of the resulting radical intermediates, the nucleophilic addition of the heptafluoropropyl anion generated from this compound to activated systems like enones typically favors 1,2-addition under kinetically controlled conditions.

Stereoselectivity: The introduction of a heptafluoropropyl group can create a new stereocenter. Controlling the stereochemical outcome of this process is a significant challenge. Diastereoselective reactions can be achieved by employing substrates that contain a chiral auxiliary. The chiral auxiliary directs the approach of the nucleophilic heptafluoropropyl group to one face of the molecule, leading to the preferential formation of one diastereomer. The development of catalytic enantioselective methods, where a chiral catalyst controls the stereochemistry, is a more atom-economical and elegant approach. While reports specifically detailing highly stereoselective reactions with this compound are emerging, the principles established with other perfluoroalkylating agents provide a strong foundation for future developments.

The following table summarizes the key factors influencing selectivity in heptafluoropropylation reactions.

Table 2: Factors Influencing Selectivity in Heptafluoropropylation

| Selectivity Type | Influencing Factors | General Outcome/Considerations |

| Regioselectivity | Substrate (e.g., α,β-unsaturated systems), Reaction Conditions (Kinetic vs. Thermodynamic control) | 1,2-addition to carbonyls is generally favored under kinetic control. |

| Diastereoselectivity | Presence of a chiral auxiliary on the substrate. | The steric and electronic properties of the auxiliary guide the facial selectivity of the nucleophilic attack. |

| Enantioselectivity | Use of a chiral catalyst (e.g., chiral Lewis acid, chiral phase-transfer catalyst). | The catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer. |

Late-Stage Functionalization Applications in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of new functional groups into complex, often biologically active, molecules at a late step in the synthetic sequence. nih.gov This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) without the need for de novo synthesis. The introduction of the heptafluoropropyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity.

This compound is an attractive reagent for LSF due to its stability and the relatively mild conditions required for its activation. The ability to perform heptafluoropropylation on molecules containing a multitude of functional groups is a critical requirement for successful LSF. While the direct C-H heptafluoropropylation of complex molecules remains a significant challenge, the functionalization of existing carbonyl groups within a complex scaffold is a more readily achievable transformation.

The application of this compound in the LSF of complex natural products or pharmaceuticals is an area of growing interest. For example, the selective modification of a ketone or aldehyde functionality within a steroid or a complex alkaloid could provide access to novel derivatives with potentially enhanced biological activity. The success of such a strategy hinges on the chemoselectivity of the reaction, where the reagent must react preferentially with the target functional group while leaving other sensitive moieties intact.

The table below outlines hypothetical applications of this compound in the late-stage functionalization of complex molecules, highlighting the potential of this methodology.

Table 3: Potential Late-Stage Functionalization Applications

| Complex Molecule Scaffold | Target Functional Group | Potential Product | Desired Outcome |

| Steroid (e.g., containing a ketone) | C-17 Ketone | 17-(Heptafluoropropyl)-17-hydroxy steroid | Altered receptor binding and metabolic profile. |

| Bioactive Alkaloid (e.g., with an aldehyde) | Aldehyde | Heptafluoropropyl alcohol derivative | Modified solubility and cell permeability. |

| Drug Candidate (e.g., with an accessible ketone) | Ketone | Heptafluoropropyl carbinol analogue | Improved pharmacokinetic properties. |

Analytical Characterization Techniques for Research on Heptafluoropropyl Trimethylsilane and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for the characterization of (Heptafluoropropyl)trimethylsilane, offering detailed information about the hydrogen (¹H), carbon (¹³C), fluorine (¹⁹F), and silicon (²⁹Si) nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity. The nine equivalent protons of the three methyl groups attached to the silicon atom give rise to a single, sharp resonance signal. wikipedia.org In a typical NMR spectrum, signals for atoms in trimethylsilyl (B98337) groups appear close to the tetramethylsilane (B1202638) (TMS) reference peak at 0 ppm. wikipedia.org The chemical shift is influenced by the electronegativity of the heptafluoropropyl group, which causes a slight downfield shift compared to TMS.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the trimethylsilyl group typically resonate in a narrow and characteristic upfield region of the spectrum. umich.edudocbrown.info The carbons of the heptafluoropropyl chain will appear at different chemical shifts, influenced by the number of attached fluorine atoms. The carbon atom directly bonded to the silicon (Cα) will be significantly affected by both the silicon and the adjacent CF₂ group. The subsequent carbons (Cβ and Cγ) will have their chemical shifts determined primarily by the extensive fluorination.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which provides excellent signal dispersion. wikipedia.orghuji.ac.il The spectrum of this compound is expected to show three distinct signals corresponding to the three different fluorine environments: the CF₂ group adjacent to the silicon atom, the internal CF₂ group, and the terminal CF₃ group. wikipedia.org The chemical shifts are typically referenced against trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.com The CF₃ group usually appears in the range of -80 to -85 ppm, while the CF₂ groups will have distinct shifts influenced by their position relative to the silicon atom and the terminal CF₃ group. wikipedia.org Spin-spin coupling between the different fluorine nuclei (²JFF, ³JFF) provides valuable information about the connectivity of the fluorinated chain. wikipedia.org

²⁹Si NMR: ²⁹Si NMR spectroscopy, while less sensitive than ¹H NMR, provides direct insight into the electronic environment of the silicon atom. The chemical shift of the silicon nucleus in this compound is influenced by the attached trimethyl and heptafluoropropyl groups. The presence of the electron-withdrawing heptafluoropropyl group generally causes a downfield shift compared to tetramethylsilane. unige.ch The chemical shifts of trimethylsilyl-substituted compounds can span a wide range, and the specific shift for this compound provides a unique fingerprint for its silicon environment. pascal-man.com

Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.1-0.3 | Singlet |

| ¹³C | -Si(CH₃)₃ | ~0-2 | Quartet (due to ¹JCH) |

| -CF₂-Si | Variable | Triplet of triplets | |

| -CF₂-CF₂-Si | Variable | Triplet of quartets | |

| -CF₃ | ~118-120 (quartet) | Quartet of triplets | |

| ¹⁹F | -CF₂-Si | ~ -120 to -130 | Triplet of triplets |

| -CF₂-CF₂-Si | ~ -125 to -135 | Triplet of quartets | |

| -CF₃ | ~ -80 to -85 | Triplet of triplets |

Note: The expected chemical shifts and multiplicities are estimations based on data for similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov When subjected to electron ionization (EI), the molecule typically undergoes characteristic fragmentation.

A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which is often the base peak in the spectrum. researchgate.net Another characteristic fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, with a mass-to-charge ratio (m/z) of 73.

The heptafluoropropyl chain also undergoes predictable fragmentation. The high stability of perfluorinated fragments leads to characteristic ions. The fragmentation of the perfluoroalkyl anion often involves complex rearrangements and fluorine shifts. well-labs.comresearchgate.net Common fragmentation pathways include the cleavage of C-C bonds within the fluorinated chain, leading to the loss of neutral fragments like CF₂, C₂F₄, or C₃F₆, and the formation of various fluorinated carbocations.

Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.04346 | 142.2 |

| [M+Na]⁺ | 265.02540 | 151.0 |

| [M-H]⁻ | 241.02890 | 134.3 |

| [M+NH₄]⁺ | 260.07000 | 160.2 |

| [M+K]⁺ | 280.99934 | 149.5 |

Source: Data sourced from PubChem.

X-ray Crystallography for Structural Elucidation of Reaction Products and Intermediates

While this compound is a liquid at ambient temperature and thus not amenable to single-crystal X-ray diffraction, this technique is invaluable for the structural elucidation of its solid derivatives, reaction products, and stable intermediates. When this compound is used as a reagent in chemical synthesis, for instance in the perfluoroalkylation of carbonyl compounds or imines, the resulting products are often crystalline solids.

X-ray crystallography can provide unambiguous determination of the three-dimensional molecular structure, including precise bond lengths, bond angles, and stereochemistry. This information is crucial for understanding reaction mechanisms, confirming the regioselectivity and stereoselectivity of transformations involving the heptafluoropropyl group, and characterizing the nature of intermolecular interactions in the solid state. For example, if this compound were to react to form a stable, crystalline derivative, X-ray analysis would definitively confirm the connectivity and spatial arrangement of the heptafluoropropyl and trimethylsilyl moieties within the new molecule.

Historical Context and Evolution of Perfluoroalkyltrimethylsilanes

Early Developments in Organofluorine Chemistry and Fluoroalkylation

The field of organofluorine chemistry, which focuses on compounds containing a carbon-fluorine bond, predates the isolation of elemental fluorine itself. jst.go.jpnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts unique properties to organofluorine compounds. jst.go.jpnih.gov The journey of this specialized branch of chemistry began in the 19th century with foundational, yet challenging, discoveries.

One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride (B91410). nih.gov This halogen exchange method remains a cornerstone of industrial fluorochemical production. nih.gov Shortly after, in 1870, Schmitt and Lenz successfully formed an aryl carbon-fluorine bond through diazofluorination. nih.gov Despite these early successes, the extreme reactivity and hazardous nature of the reagents involved meant that organofluorine chemistry remained a relatively niche and undeveloped field until the 1920s. nih.gov

A significant milestone occurred in 1926 when French chemists Lebeau and Damiens isolated carbon tetrafluoride from the reaction of fluorine with wood charcoal. nih.gov The development of chlorofluorocarbons (CFCs) as refrigerants by the General Motors Company in 1928 marked the beginning of a major wave of interest in fluorinated compounds. researchgate.net Industrial organofluorine chemistry saw dramatic expansion and development over the subsequent decades, particularly spurred by research during World War II, including its use in the Manhattan Project for uranium enrichment. jst.go.jpresearchgate.net This era led to the commercial introduction of materials like polytetrafluoroethylene (PTFE), famously branded as Teflon, in 1948. researchgate.net These early developments laid the groundwork for the synthesis of more complex and targeted fluorinated molecules, including reagents for fluoroalkylation.

| Year | Key Development | Significance |

| 1862 | Alexander Borodin reports the first nucleophilic replacement of a halogen by fluoride. nih.gov | Established the principle of halogen exchange for forming C-F bonds. nih.gov |

| 1870 | Schmitt and Lenz achieve the formation of an aryl carbon-fluorine bond. nih.gov | Demonstrated a method to fluorinate aromatic systems. nih.gov |

| 1886 | Henri Moissan successfully isolates elemental fluorine. nih.gov | Provided a powerful, albeit highly reactive, fluorinating agent. |

| 1926 | Lebeau and Damiens isolate and characterize carbon tetrafluoride. nih.gov | Advanced the fundamental understanding of simple fluorocarbons. nih.gov |

| 1928 | General Motors discovers chlorofluorocarbons (CFCs) as refrigerants. researchgate.net | Initiated the first major commercial application of organofluorine compounds. researchgate.net |

| 1948 | DuPont introduces polytetrafluoroethylene (PTFE) commercially as Teflon. researchgate.net | Marked the beginning of high-performance fluoropolymers. researchgate.net |

Emergence of (Perfluoroalkyl)trimethylsilanes as Key Reagents (Ruppert-Prakash Reagents)

The introduction of perfluoroalkyl groups, such as the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. amsterdamumc.nl By the late 20th century, the demand for effective and reliable methods for nucleophilic perfluoroalkylation was growing. A breakthrough came in 1984 when Ingo Ruppert and his colleagues first prepared trifluoromethyltrimethylsilane (TMSCF3). wikipedia.orgacs.org This organosilicon compound proved to be a versatile and convenient reagent for introducing the CF3 group. wikipedia.org

The work of G. K. Surya Prakash and his colleagues was instrumental in developing and popularizing the use of TMSCF3, leading to it being widely known as the Ruppert-Prakash reagent. wikipedia.orgacs.orgsigmaaldrich.com Their research expanded its scope and demonstrated its utility in a wide range of chemical transformations. acs.orgacs.org The initial synthesis by Ruppert involved the reaction of bromotrifluoromethane with trimethylsilyl (B98337) chloride. acs.org Later, in 1989, Prakash's group developed an improved synthesis from fluoroform (CHF3), avoiding the use of ozone-depleting reagents. amsterdamumc.nlacs.org

The general class of (perfluoroalkyl)trimethylsilanes, including (heptafluoropropyl)trimethylsilane, operates via a similar mechanism. In the presence of a catalytic amount of a nucleophilic initiator, such as a fluoride salt (e.g., tetrabutylammonium (B224687) fluoride) or an alkoxide, the silicon-carbon bond is activated. wikipedia.orgsigmaaldrich.com This generates a transient, highly reactive perfluoroalkyl anion (e.g., [CF3]⁻ or [C3F7]⁻), which can then attack electrophilic substrates like aldehydes, ketones, and imines. wikipedia.org The resulting alkoxide is subsequently trapped by the trimethylsilyl group. wikipedia.org

| Reagent | Chemical Formula | Common Name | First Prepared By | Year of Introduction |

| Trifluoromethyltrimethylsilane | CF3Si(CH3)3 | Ruppert-Prakash Reagent | Ingo Ruppert | 1984 wikipedia.orgacs.org |

| This compound | CF3CF2CF2Si(CH3)3 | - | - | - |

Evolution of Synthetic Applications of this compound

Following the successful application of the Ruppert-Prakash reagent (TMSCF3), its higher homolog, this compound (TMSC3F7), emerged as a valuable tool for introducing the larger heptafluoropropyl group into organic molecules. This reagent allows for the synthesis of compounds containing a C3F7 moiety, which can further modify a molecule's properties, such as increasing its lipophilicity and metabolic stability.

The synthetic utility of this compound mirrors that of TMSCF3, serving as a nucleophilic source of the heptafluoropropyl anion. Its applications are diverse and have expanded as chemists explore more complex fluorinated targets.

Key Synthetic Applications:

Addition to Carbonyls: this compound reacts readily with aldehydes and ketones in the presence of a suitable initiator. This reaction yields heptafluoropropyl-substituted alcohols after hydrolysis of the intermediate trimethylsilyl ether. This transformation is fundamental for creating chiral centers and building blocks for more complex molecules.

Synthesis of Perfluoroalkyl Ketones: The reagent can convert esters into the corresponding heptafluoropropyl ketones, providing a direct route to this important class of compounds. wikipedia.org

Reactions with Imines: Similar to its reaction with carbonyls, this compound adds to the carbon-nitrogen double bond of imines to produce heptafluoropropyl-substituted amines. This has proven valuable in the synthesis of fluorinated analogues of bioactive amines and peptides.

Generation of Difluorocarbene Precursors: Under certain conditions, Ruppert-Prakash type reagents can serve as precursors to difluorocarbene (:CF2). This highly reactive intermediate can participate in various cyclization and insertion reactions, opening pathways to gem-difluorinated structures. For instance, the Ruppert-Prakash reagent has been shown to act as a bipolar CF2 building block in cascade cyclization reactions. organic-chemistry.org

The evolution of these applications demonstrates the reagent's role in advancing modern organofluorine chemistry, enabling the construction of novel fluorinated products for pharmaceuticals, agrochemicals, and materials science. scbt.com

| Substrate | Initiator | Intermediate Product | Final Product (after hydrolysis/workup) |

| Aldehyde (R-CHO) | Fluoride (F⁻) | R-CH(OSi(CH3)3)C3F7 | Heptafluoropropyl-substituted secondary alcohol |

| Ketone (R-CO-R') | Fluoride (F⁻) | R-C(OSi(CH3)3)(R')C3F7 | Heptafluoropropyl-substituted tertiary alcohol |

| Ester (R-COOR') | Fluoride (F⁻) | - | Heptafluoropropyl ketone (R-CO-C3F7) |

| Imine (R-CH=NR') | Fluoride (F⁻) | R-CH(N(R')Si(CH3)3)C3F7 | Heptafluoropropyl-substituted amine |

Future Directions in Research on Heptafluoropropyl Trimethylsilane

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The activation of the carbon-fluorine (C-F) bond, the strongest single bond to carbon, remains a formidable challenge in organic synthesis. Future research will undoubtedly focus on the creation of novel catalytic systems that can activate the C-F bonds within the heptafluoropropyl group of (Heptafluoropropyl)trimethylsilane with greater efficiency and selectivity.

One promising area is the advancement of transition-metal catalysis . While palladium- and copper-based catalysts have been employed, there is a need for systems that operate under milder conditions and with lower catalyst loadings. nih.govbeilstein-journals.org The exploration of earth-abundant and less toxic metals like iron, cobalt, and nickel is a growing trend in catalysis and is expected to be applied to reactions involving this compound. mdpi.com These catalysts could offer alternative reactivity profiles and improved cost-effectiveness for large-scale applications.

Furthermore, the development of photoredox catalysis presents a powerful strategy for C-F bond functionalization under mild, visible-light-irradiated conditions. nih.gov This approach, which utilizes light to generate reactive radical intermediates, could enable novel transformations of the heptafluoropropyl group that are inaccessible through traditional thermal methods. The design of new photosensitizers tailored for the specific redox potentials required for C-F bond cleavage in perfluoroalkyl groups will be a key research focus.

Phase-transfer catalysis (PTC) is another area ripe for development. biomedres.us Novel phase-transfer catalysts, including those with enhanced thermal stability or those anchored to solid supports for easier separation and recycling, could significantly improve the efficiency and environmental footprint of reactions involving the nucleophilic transfer of the heptafluoropropyl anion from this compound. biomedres.us

| Catalytic System | Potential Advantages for this compound Reactions | Key Research Focus |

| Earth-Abundant Metal Catalysts (Fe, Co, Ni) | Lower cost, reduced toxicity, potentially novel reactivity. mdpi.com | Ligand design, understanding reaction mechanisms, improving catalyst stability and turnover numbers. frontiersin.org |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates, access to unique reaction pathways. nih.gov | Development of tailored photosensitizers, exploring new reaction types (e.g., defluorinative functionalization). |

| Advanced Phase-Transfer Catalysts | Improved efficiency, enhanced recyclability, greener reaction conditions. biomedres.us | Design of temperature-controlled and supported catalysts, application in asymmetric synthesis. biomedres.us |

| Bifunctional Catalysts | Combining multiple catalytic activities in a single system for tandem reactions. frontiersin.org | Design of catalysts with both Lewis acidic and basic sites, or metal and organocatalytic functions. |

Exploration of New Reaction Classes and Broadened Substrate Scope

Current applications of this compound are largely centered on nucleophilic heptafluoropropylation reactions. A significant future direction will be the expansion into new reaction classes, thereby broadening the synthetic utility of this reagent.

The development of methods for the selective functionalization of the C-F bonds within the heptafluoropropyl group is a major frontier. This would allow for the synthesis of partially fluorinated building blocks that are currently difficult to access. nih.gov Catalytic systems that can selectively cleave a single C-F bond in the presence of others will be highly sought after.

Another area of exploration is the use of this compound in radical reactions . Beyond simple radical addition to alkenes, future work could focus on developing more complex radical cascades and cross-coupling reactions involving the heptafluoropropyl radical.

Efforts to broaden the substrate scope of existing reactions are also crucial. nih.govnih.gov This includes developing catalytic systems that are tolerant of a wider range of functional groups, enabling the late-stage heptafluoropropylation of complex molecules, which is a highly desirable strategy in drug discovery. nih.gov Research into overcoming the limitations of substrate scope, such as steric hindrance or electronic deactivation, will be a key focus. nih.gov

| Reaction Class | Description | Potential Impact |

| Selective C-F Bond Functionalization | Catalytic activation and transformation of a single C-F bond within the heptafluoropropyl group. nih.gov | Access to novel, partially fluorinated building blocks for fine chemical synthesis. |

| Radical Cascade Reactions | Multi-step reactions involving the generation and subsequent reactions of the heptafluoropropyl radical. | Rapid construction of complex fluorinated molecules from simple precursors. |

| Asymmetric Heptafluoropropylation | Enantioselective introduction of the heptafluoropropyl group into prochiral substrates. | Synthesis of chiral, fluorinated molecules for pharmaceutical and agrochemical applications. |

| Late-Stage Functionalization | Introduction of the heptafluoropropyl group into complex, biologically active molecules at a late step in the synthesis. nih.gov | Accelerated discovery of new drug candidates and agrochemicals. |

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The integration of this compound chemistry with advanced synthetic technologies promises to enhance reaction efficiency, safety, and scalability.

Flow chemistry , or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. mdpi.comnih.govnoelresearchgroup.com The application of flow chemistry to reactions involving this compound could lead to higher yields, reduced reaction times, and streamlined workup procedures. researchgate.net The development of packed-bed reactors containing immobilized catalysts for heptafluoropropylation reactions is a particularly attractive prospect for continuous manufacturing.

Electrochemistry provides an alternative and powerful method for generating reactive intermediates under mild conditions, often avoiding the need for stoichiometric chemical oxidants or reductants. youtube.comyoutube.com The electrochemical activation of this compound to generate either the heptafluoropropyl radical or anion could open up new avenues for reactivity. The design of electrochemical cells and electrode materials optimized for fluorinated compounds will be a key enabler in this area.

| Advanced Methodology | Key Advantages for this compound Chemistry | Future Research Directions |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for automation. mdpi.comnih.govnoelresearchgroup.com | Development of continuous-flow protocols for heptafluoropropylation, design of packed-bed catalytic reactors. |

| Electrochemistry | Mild reaction conditions, avoidance of chemical redox agents, precise control over redox potential. youtube.comyoutube.com | Elucidation of electrochemical activation pathways, development of specialized electrodes and reactor designs. |

| Mechanochemistry | Solvent-free or low-solvent reactions, access to novel reactivity through mechanical force. duke.edu | Exploration of solid-state reactions of this compound, investigation of mechanistically distinct pathways. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. | Integration of flow chemistry with robotic platforms for accelerated discovery of new reactions and optimization. |

Deeper Mechanistic Understanding via Advanced Computational and Experimental Techniques

A fundamental understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of reaction conditions. Future research will leverage a synergistic combination of advanced computational and experimental techniques to unravel the intricate details of reactions involving this compound.

Computational chemistry , particularly density functional theory (DFT) calculations, will continue to be an indispensable tool for mapping reaction pathways, calculating activation energies, and predicting the structures of transition states and intermediates. montclair.edu This in silico approach can guide experimental work by identifying promising catalytic systems and reaction conditions before they are tested in the laboratory.

On the experimental front, advanced spectroscopic techniques such as in situ IR and NMR spectroscopy, as well as stopped-flow kinetics, will provide real-time insights into reaction mechanisms. The use of isotopically labeled reagents can also help to elucidate bond-breaking and bond-forming steps. Furthermore, techniques like X-ray crystallography of catalyst-substrate complexes can provide invaluable structural information.

A deeper mechanistic understanding will facilitate the move from empirical, trial-and-error-based discovery to a more predictive and design-oriented approach to developing the next generation of synthetic methods utilizing this compound.

Q & A

Q. What are the key structural features of (Heptafluoropropyl)trimethylsilane that influence its chemical reactivity and stability in synthetic applications?

The compound’s reactivity and stability stem from its fluorinated heptafluoropropyl group and trimethylsilane moiety. The strong Si–C and Si–F bonds confer thermal stability and resistance to hydrolysis, while the fluorine atoms enhance hydrophobicity and reduce surface energy. These properties make it suitable for applications requiring inertness, such as surface modifications or perfluoroalkylation reactions. The electron-withdrawing nature of fluorine also influences its electrophilic reactivity in synthetic pathways .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

| Hazard Category | H-Statements | Precautions |

|---|---|---|

| Acute Toxicity | H225, H302, H333, H335 | Use in a fume hood with proper ventilation. |

| Skin/Irritation | H315, H319 | Wear nitrile gloves, a lab coat, and a face shield. Inspect gloves for defects before use. |

| Carcinogenicity | H351 | Avoid prolonged exposure; implement regular air monitoring. |

Handling requires full-body chemical-resistant suits, NIOSH/EN 166-certified eye protection, and adherence to waste disposal protocols per local regulations .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its purity?

- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR confirm the trimethylsilane structure.

- FTIR : Peaks at 1250–1100 cm (Si–C) and 800–700 cm (Si–F) validate bonding.

- GC-MS : Detects volatile impurities or decomposition products.

- Elemental Analysis : Quantifies C, H, F, and Si content to confirm stoichiometry.

Purity checks should include Karl Fischer titration for moisture content, critical for moisture-sensitive reactions .

Advanced Research Questions

Q. How does this compound function as a perfluoroalkylating agent in base-mediated reactions with N-oxides, and what factors optimize its efficiency?

In reactions with N-oxides, the silane acts as a perfluoroalkyl source via base-mediated activation (e.g., potassium tert-butoxide). The mechanism involves nucleophilic displacement, where the silane’s fluorinated group transfers to the substrate. Optimized conditions include:

- Temperature : −20°C minimizes side reactions.

- Solvent : Anhydrous THF or DMF enhances solubility and reactivity.

- Base stoichiometry : 3 equivalents of base maximize yield (reported up to 92%).

Comparative studies show higher efficiency than (difluoromethyl)trimethylsilane due to stronger Si–F bond stability .

Q. What methodologies are employed to utilize this compound in the surface modification of PDMS for microfluidic device fabrication?

The compound is used to functionalize PDMS surfaces via vapor-phase silanization:

Substrate Preparation : Clean PDMS with oxygen plasma to generate hydroxyl groups.

Silanization : Expose PDMS to this compound vapor at 80°C for 1 hour.

Curing : Anneal at 120°C to stabilize Si–O–Si bonds.

This process reduces surface energy (contact angle >110°), enabling hydrophobic channel patterning for microfluidics. The fluorinated layer also resists biofouling .

Q. How can researchers resolve contradictions in reported reactivity data of this compound across different solvent systems or catalytic conditions?

Discrepancies often arise from solvent polarity, moisture content, or catalyst choice. For example:

- Polar solvents (e.g., DMF) may accelerate hydrolysis, reducing silane efficacy.

- Moisture-sensitive reactions : Anhydrous conditions (molecular sieves, inert atmosphere) are critical.

- Catalyst variability : Transition metals (e.g., Cu) vs. organic bases (e.g., DBU) alter reaction pathways.

Systematic studies using controlled variables (e.g., solvent dielectric constant, base strength) and mechanistic probes (e.g., isotopic labeling) can clarify these discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.